4-Methylbenzylbenzenesulfonate
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Overview
Description
4-Methylbenzylbenzenesulfonate is an organic compound belonging to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Methylbenzylbenzenesulfonate typically involves the reaction of benzene sulfonyl chloride with 4-methylbenzyl alcohol in the presence of a base such as sodium methoxide. The reaction is carried out under controlled temperature conditions, usually between 25-35°C, to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using large reaction kettles and continuous flow reactors. The process involves the careful addition of reactants and maintenance of reaction conditions to achieve high yield and purity. The product is then purified through filtration, distillation, and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Methylbenzylbenzenesulfonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylbenzylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with nucleophilic sites in biological molecules, leading to potential antimicrobial effects. The compound’s ability to undergo substitution reactions also allows it to modify biological pathways and exert its effects .
Comparison with Similar Compounds
- Methyl benzenesulfonate
- Ethyl benzenesulfonate
- Propyl benzenesulfonate
- Butyl benzenesulfonate
Comparison: 4-Methylbenzylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C14H14O3S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
(4-methylphenyl)methyl benzenesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-12-7-9-13(10-8-12)11-17-18(15,16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
JCACLBHTHRBAST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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